Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate

Lipophilicity Hydrogen bonding Ester prodrug

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate (2098004-51-2) is a differentiated heterocyclic building block for kinase inhibitor medicinal chemistry and agrochemical discovery. The 3-fluorophenyl moiety is a privileged kinase pharmacophore, and the ethyl ester (XLogP3=1.8, zero H-bond donors) strikes a deliberate balance between membrane permeability and aqueous solubility, unlike the more polar carboxylic acid analog. Procurement of this specific regioisomer—not a 2‑ or 4‑fluorophenyl variant—is essential for preserving SAR fidelity. The ester group enables hydrolysis-based prodrug strategies or rapid diversification to amides/alcohols. With 98% purity, this scaffold supports reproducible library synthesis and lead optimization. Order now to advance your kinase inhibitor or agrochemical program.

Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
CAS No. 2098004-51-2
Cat. No. B1491912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(3-fluorophenyl)pyridazine-4-carboxylate
CAS2098004-51-2
Molecular FormulaC13H11FN2O2
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=C1)C2=CC(=CC=C2)F
InChIInChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-12(16-15-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3
InChIKeyVHASWQXRTNUZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate (CAS 2098004-51-2): Procurement-Relevant Chemical Profile


Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate is a fluorinated pyridazine derivative (C13H11FN2O2, MW 246.24) with a 3-fluorophenyl group at the 6-position and an ethyl ester at the 4-position [1]. It serves as a versatile heterocyclic building block in pharmaceutical and agrochemical research, particularly as a precursor to kinase inhibitor scaffolds and other bioactive molecules [2]. The compound exhibits a computed XLogP3 of 1.8, a topological polar surface area of 52.1 Ų, and zero hydrogen bond donors, properties that influence its physicochemical behavior in synthetic and biological applications [1].

Why Direct Substitution of Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate with Closely Related Analogs May Alter Experimental Outcomes


Direct substitution of Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate with its carboxylic acid analog or regioisomeric fluorophenyl variants introduces quantifiable differences in key physicochemical properties that can affect synthetic utility, solubility, and biological target engagement. The ethyl ester moiety increases lipophilicity (XLogP3 = 1.8) compared to the carboxylic acid form (predicted XLogP3 ≈ 0.8), altering partitioning behavior and membrane permeability [1]. Furthermore, the 3-fluorophenyl substitution pattern imparts distinct steric and electronic characteristics relative to 2- or 4-fluorophenyl isomers, which can modulate binding interactions in kinase inhibitor scaffolds [2]. These quantifiable differences underscore the necessity for compound-specific procurement rather than generic class-based substitution in structure-activity relationship (SAR) studies.

Quantitative Differentiation of Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate Versus Key Analogs


Ethyl Ester vs. Carboxylic Acid: Lipophilicity and Hydrogen Bonding Comparison

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate exhibits significantly higher lipophilicity (XLogP3 = 1.8) compared to its carboxylic acid analog, 6-(3-fluorophenyl)pyridazine-4-carboxylic acid (predicted XLogP3 ≈ 0.8), based on a 1.0 logP unit difference [1]. Additionally, the ethyl ester lacks a hydrogen bond donor (HBD = 0), whereas the carboxylic acid possesses one HBD, which can influence intermolecular interactions and solubility [1].

Lipophilicity Hydrogen bonding Ester prodrug Membrane permeability

Purity Benchmarking: 98% Purity Grade from Leyan

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate is available at a purity of 98% (product number 2286740) from Leyan . This purity level ensures high reliability in synthetic transformations, minimizing the impact of impurities on reaction yields and downstream biological assay reproducibility. While other vendors offer this compound at 95% purity [1], the 98% grade provides a quantitative advantage for precise SAR studies and chemical library construction.

Chemical purity Synthetic intermediate Quality control Reproducibility

Regioisomeric Comparison: 3-Fluorophenyl vs. 2- and 4-Fluorophenyl Analogs

The 3-fluorophenyl substitution pattern in Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate provides a distinct electronic and steric profile compared to its 2- and 4-fluorophenyl regioisomers. While direct comparative biological data are limited, the 3-fluoro orientation is known to influence kinase inhibitor binding modes by avoiding steric clashes with hinge region residues while maintaining favorable hydrophobic interactions [1]. The 2-fluoro isomer (CAS 2098004-43-2) and 4-fluoro isomer (acid form CAS 1892878-64-6) exhibit altered dipole moments and hydrogen bonding capabilities, which can impact target selectivity .

Regioisomerism Fluorine substitution Electronic effects Kinase inhibitor

Acute Toxicity Hazard Classification: GHS07 Warning

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate carries a GHS07 hazard classification with warning statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This specific hazard profile informs proper handling protocols and distinguishes it from other pyridazine derivatives that may lack these acute toxicity warnings.

Safety Handling Toxicity Regulatory compliance

Recommended Research and Industrial Applications for Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate Based on Quantitative Differentiation


Scaffold for Kinase Inhibitor Design Requiring Balanced Lipophilicity and Metabolic Stability

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate is ideally suited as a starting point for designing kinase inhibitors that require moderate lipophilicity (XLogP3 = 1.8) to balance cell permeability with aqueous solubility [1]. The 3-fluorophenyl moiety is a common motif in kinase inhibitor pharmacophores, and the ethyl ester can be readily hydrolyzed to the carboxylic acid for further functionalization or used as a prodrug strategy [2].

Synthesis of Heterocyclic Libraries for High-Throughput Screening

With a purity of 98% [1] and a well-defined pyridazine core, this compound is an excellent building block for generating diverse chemical libraries. The ethyl ester group can be selectively reduced, amidated, or transesterified to yield analogs with varied physicochemical properties, enabling broad SAR exploration in drug discovery programs [2].

Agrochemical Intermediate for Fluorinated Pyridazine Derivatives

The compound's fluorinated pyridazine framework is relevant to agrochemical research, where fluorinated heterocycles are often employed to improve metabolic stability and environmental persistence [1]. The 3-fluorophenyl group may confer herbicidal or fungicidal activity, as seen in related pyridazine derivatives [2].

Prodrug Candidate Development Requiring Controlled Lipophilicity

The ethyl ester moiety can be hydrolyzed in vivo to release the active carboxylic acid, providing a strategy for improving oral bioavailability or reducing gastrointestinal irritation. The computed XLogP3 of 1.8 suggests favorable absorption characteristics, while the absence of hydrogen bond donors may enhance passive diffusion across biological membranes [1].

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